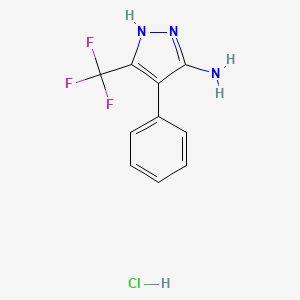

4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride

Description

Chemical Structure and Properties 4-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride (CAS: Not explicitly provided; molecular formula inferred as C₁₀H₈F₃N₃·HCl) is a pyrazole derivative featuring a phenyl group at position 4, a trifluoromethyl (-CF₃) group at position 3, and an amine (-NH₂) at position 5, with a hydrochloride counterion. Its molecular weight is approximately 264.66 g/mol (base: 227.19 g/mol + HCl). Predicted collision cross-section (CCS) values for its adducts include [M+H]+: 147.6 Ų and [M-H]-: 145.3 Ų, indicating moderate polarity and structural compactness .

Synthesis

A representative synthesis involves reacting 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine with dimethyl 2-acetylsuccinate in acetic acid at 100°C for 5 hours, followed by trituration in ethyl acetate . Alternative routes include condensation of substituted hydrazines with β-keto esters or ketones, as seen in related pyrazole syntheses .

Properties

IUPAC Name |

4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)8-7(9(14)16-15-8)6-4-2-1-3-5-6;/h1-5H,(H3,14,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMVFCPHRHGIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Design and Regiochemical Control

A trifluoromethyl- and phenyl-substituted 1,3-diketone, such as 4,4,4-trifluoro-1-phenylbutanedione , serves as the starting material. Nitrosation of this diketone with sodium nitrite in acetic acid generates an oxime intermediate, which undergoes cyclization with hydrazine hydrate to yield the pyrazole core. The reaction proceeds via nucleophilic attack of hydrazine at the carbonyl groups, followed by dehydration (Figure 1).

Reaction Conditions :

Amination at Position 5

Diazotization and Coupling Strategies

Diazotization of aniline derivatives followed by coupling with β-ketoesters or enamines offers an alternative pathway, particularly useful for introducing aromatic substituents.

Diazonium Salt Formation

4-Amino-3-(trifluoromethyl)benzene is diazotized using a mixture of hydrochloric and sulfuric acids at 0–5°C. The diazonium salt is stabilized in aqueous medium and reacted with a β-ketoester, such as ethyl acetoacetate, to form a hydrazone intermediate.

Cyclization to Pyrazole

The hydrazone undergoes cyclization under acidic or thermal conditions. For example, heating in ethanol at 80°C for 12 hours induces ring closure, forming the pyrazole scaffold. The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, facilitating cyclization.

Key Data :

Continuous Flow Synthesis Approaches

Continuous flow systems enhance reaction efficiency and scalability, particularly for multi-step syntheses. A two-step flow process has been demonstrated for analogous pyrazoles:

Flow Reactor Setup

-

Step 1 : Diazotization of 4-trifluoromethylaniline in a segmented flow reactor with L-ascorbic acid as a reductant.

-

Step 2 : Cyclization with a β-diketone in a 28 mL coil reactor at 140°C.

Advantages :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Additives

The use of Lewis acids (e.g., AlCl3) in Friedel-Crafts-type reactions improves electrophilic substitution but risks side reactions with the trifluoromethyl group.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by treatment with concentrated HCl in ethanol, followed by crystallization. Key parameters include:

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, leading to effective inhibition or modulation of biological pathways. This compound can interfere with enzyme activity, receptor signaling, or gene expression, depending on its specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues differ in substituents at positions 1, 3, 4, and 5 of the pyrazole core. These modifications influence physicochemical properties, bioavailability, and biological activity.

Substituent Effects on Bioactivity

- Trifluoromethyl (-CF₃) : Enhances metabolic stability and membrane permeability due to hydrophobicity and electron-withdrawing effects. Present in all compared compounds .

- Aromatic Substitutions :

- N-Methylation : Reduces susceptibility to oxidative deamination, extending half-life .

Key Research Findings and Trends

Trifluoromethyl Dominance : The -CF₃ group is ubiquitous in bioactive pyrazoles, underscoring its role in optimizing drug-like properties .

Substituent Flexibility : Position 1 substitutions (e.g., tert-butyl, methyl) allow tuning of steric bulk and pharmacokinetics .

Synthetic Efficiency : Yields for pyrazole derivatives typically exceed 70%, with microwave and solvent-free methods gaining traction .

Biological Activity

4-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride is a compound belonging to the pyrazole family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

The synthesis of this compound typically involves cyclization reactions between chalcone derivatives and hydrazine under acidic or basic conditions. Common solvents include ethanol or methanol, with catalysts such as acetic acid or hydrochloric acid facilitating the reaction. Advanced methods like microwave-assisted synthesis have been explored to enhance yield and reduce environmental impact.

Chemical Structure

| Property | Details |

|---|---|

| IUPAC Name | 4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine; hydrochloride |

| Molecular Formula | C10H8F3N3·ClH |

| Molecular Weight | 265.663 g/mol |

| CAS Number | 63156-73-0 |

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which is crucial for its binding affinity to target sites.

Mechanism of Action:

- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in various biochemical pathways.

- Receptor Modulation: The compound can modulate receptor activity, impacting signaling pathways critical for cellular functions.

- Antioxidant Activity: Studies indicate that it exhibits antioxidant properties, comparable to established antioxidants like Trolox .

Pharmacological Properties

Research has demonstrated that this compound possesses several pharmacological activities:

- Anti-inflammatory Activity: The compound has been studied for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.

- Analgesic Effects: Its analgesic properties have been evaluated in various pain models.

- Anticancer Potential: Preliminary studies suggest that it may inhibit cancer cell proliferation through specific pathways .

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a comparative study, various pyrazole derivatives were evaluated for their antioxidant capacity using the ABTS and FRAP assays. The results indicated that this compound exhibited significant radical-scavenging activity, with IC50 values comparable to Trolox .

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of specific enzymes associated with cancer progression demonstrated that this compound effectively reduced enzyme activity in vitro, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anti-inflammatory, Antioxidant | Trifluoromethyl enhances stability |

| 3-(Trifluoromethyl)-1H-pyrazole-5-amine | Moderate anti-inflammatory | Lacks phenyl group |

| 4-Phenyl-1H-pyrazole-5-amine | Anticancer | Less lipophilic |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization, formylation, and acylation. For example, pyrazole cores are generated by reacting substituted hydrazines with β-ketoesters or α,β-unsaturated ketones. A key intermediate, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, is formed through sequential oxidation and acylation steps . Subsequent reaction with ammonium thiocyanate or thiourea derivatives yields the final amine hydrochloride salt. Optimization of reaction conditions (e.g., POCl3 for cyclization at 120°C) is critical to minimize side products .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.5088 Å, b = 9.8797 Å, c = 10.4264 Å, and angles α = 79.906°, β = 78.764°, γ = 86.245° have been reported for analogous pyrazole derivatives. Refinement parameters (R factor = 0.031, wR = 0.079) ensure high precision . Complementary techniques include <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy to confirm functional groups like NH2 and CF3.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.